molecular formula C14H19NO5 B15273139 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid

Cat. No.: B15273139
M. Wt: 281.30 g/mol
InChI Key: HMEYHWKAYABAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methoxy group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The methoxy group is introduced through methylation reactions, and the pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions. Common reagents used in these steps include benzyl chloroformate, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex chemical structures.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino acid derivative, which can then interact with its target. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 3-{(Benzyloxy)carbonylamino}propanoic acid

Comparison: Compared to these similar compounds, 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a unique methoxy group that can influence its chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-methoxy-3-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO5/c1-10(19-2)12(8-13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

HMEYHWKAYABAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.